氨基氧基-PEG4-叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

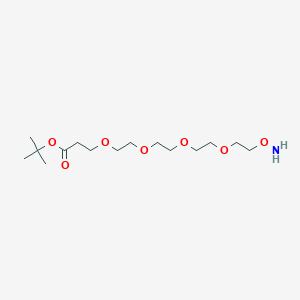

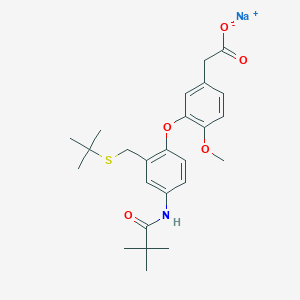

Aminooxy-PEG4-t-butyl ester is a PEG derivative containing an aminooxy group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Molecular Structure Analysis

The molecular formula of Aminooxy-PEG4-t-butyl ester is C15H31NO7 . The molecular weight is 337.4 g/mol . The functional groups present in the molecule are aminooxy and t-butyl ester .

Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-t-butyl ester can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

科学研究应用

生物缀合

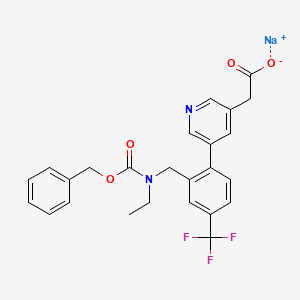

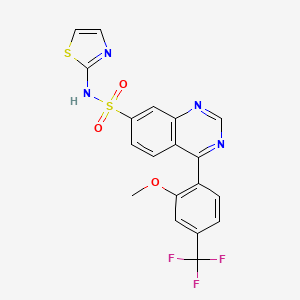

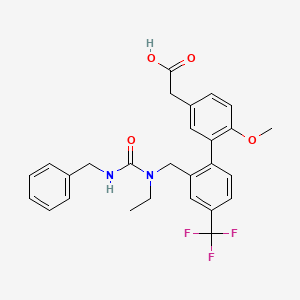

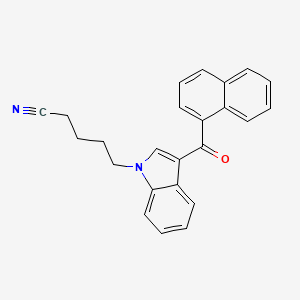

氨基氧基-PEG4-叔丁酯是一种含有氨基氧基和叔丁酯基团的PEG衍生物 {svg_1}. 氨基氧基可在生物缀合中使用 {svg_2}. 它与醛反应形成肟键 {svg_3}. 如果使用还原剂,它将形成羟胺键 {svg_4}.

溶解性增强

氨基氧基-PEG4-叔丁酯中的亲水性PEG间隔基提高了其在水性介质中的溶解度 {svg_5}. 这一特性使其在溶解度至关重要的各种生物学应用中具有用处 {svg_6}.

小分子合成

氨基氧基-PEG4-叔丁酯可用作合成小分子的构建模块 {svg_7}. 这在需要连接的化学生物学和药物化学中特别有用 {svg_8}.

小分子和/或生物分子的缀合物

除了合成小分子外,氨基氧基-PEG4-叔丁酯还可用于合成小分子和/或生物分子的缀合物 {svg_9}. 这扩展了其在生物缀合领域的应用 {svg_10}.

抗体-药物缀合物

氨基氧基-PEG4-叔丁酯已在合成上被整合到抗体-药物缀合物中 {svg_11}. 这一应用在靶向药物递送领域意义重大 {svg_12}.

蛋白降解靶向嵌合体(PROTAC)

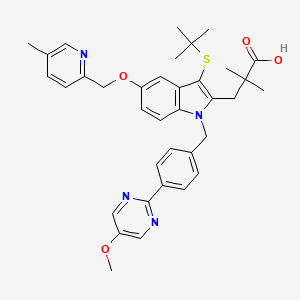

氨基氧基-PEG4-叔丁酯已用于合成蛋白降解靶向嵌合体(PROTAC)分子,用于靶向蛋白降解 {svg_13}. 这是一种很有前途的方法,用于开发新的治疗策略 {svg_14}.

酸性条件下的脱保护

氨基氧基-PEG4-叔丁酯中的叔丁基保护的羧基可以在酸性条件下脱保护 {svg_15}. 这一特性在需要脱保护的各种化学反应中非常有用 {svg_16}.

交联试剂

氨基氧基-PEG4-叔丁酯可以作为交联试剂 {svg_17}. 这在高分子化学和材料科学领域特别有用 {svg_18}.

作用机制

Target of Action

Aminooxy-PEG4-t-butyl ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an aminooxy group and a t-butyl ester group . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

Aminooxy-PEG4-t-butyl ester is a PEG-based PROTAC linker . It plays a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells . The exact biochemical pathways affected would depend on the specific protein targeted by the PROTAC.

Pharmacokinetics

The pharmacokinetics of Aminooxy-PEG4-t-butyl ester would largely depend on the specific PROTAC it is incorporated into. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Aminooxy-PEG4-t-butyl ester are primarily related to its role in the synthesis of PROTACs . By enabling the degradation of specific proteins, it can influence various cellular processes depending on the target protein.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of Aminooxy-PEG4-t-butyl ester include pH (for the deprotection of the t-butyl group) and the presence of aldehydes (for the formation of oxime bonds) . .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO7/c1-15(2,3)23-14(17)4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-16/h4-13,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAYURBTLQKIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)